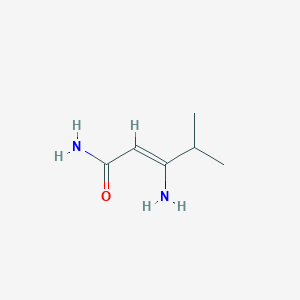
3-Amino-4-methylpent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-amino-4-methylpent-2-enamide is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-4-methylpent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpent-2-en-1-ol and an amine source.
Reaction Conditions: The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the enamide bond. Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-amino-4-methylpent-2-enamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-4-methylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(Z)-3-amino-4-methylpent-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-amino-4-methylpent-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-amino-4-methylpent-2-enamide: The geometric isomer of (Z)-3-amino-4-methylpent-2-enamide, differing in the spatial arrangement of substituents around the double bond.
3-amino-4-methylpentanoic acid: A related compound with a carboxylic acid group instead of an enamide group.
4-methylpent-2-enamide: Lacks the amino group present in (Z)-3-amino-4-methylpent-2-enamide.
Uniqueness
(Z)-3-amino-4-methylpent-2-enamide is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(Z)-3-amino-4-methylpent-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-4(2)5(7)3-6(8)9/h3-4H,7H2,1-2H3,(H2,8,9)/b5-3- |
InChI Key |
NVRRUBMABQOKDM-HYXAFXHYSA-N |
Isomeric SMILES |
CC(C)/C(=C/C(=O)N)/N |
Canonical SMILES |
CC(C)C(=CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















